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molecular formula C9H14ClNO B8631767 4-(Chloromethyl)-2-pentyl-1,3-oxazole

4-(Chloromethyl)-2-pentyl-1,3-oxazole

Cat. No. B8631767
M. Wt: 187.66 g/mol
InChI Key: NYQHHGKZAGJHLS-UHFFFAOYSA-N
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Patent
US05719140

Procedure details

The synthesis of 3 was performed similarly to example 1 above. The solids, hexanoamide (5 g) and 1,3-dichloroacetone (5.5 g), were mixed together in a round bottomed flask and heated at 120° C. under an argon atmosphere for 2 hours. The mixture was cooled to 25° C. for 1 hour, followed by the addition of concentrated H2SO4 (50 mL). The resulting syrup was poured onto ice and the pH was adjusted to 10 with NaOH (1M). The resulting solution was extracted with CHCl3, dried (Na2SO4) and evaporated to yield a brown liquid (1.56 g). This material was chromatographed according to Still et al. (J. Org. Chem., 1978, 43, 2923) on silica gel in EtOAc to yield 3 as a yellow liquid (1.4 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH2:8])(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[Cl:9][CH2:10][C:11]([CH2:13]Cl)=O.[OH-].[Na+]>OS(O)(=O)=O>[CH2:2]([C:1]1[O:7][CH:13]=[C:11]([CH2:10][Cl:9])[N:8]=1)[CH2:3][CH2:4][CH2:5][CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(CCCCC)(=O)N
Name
Quantity
5.5 g
Type
reactant
Smiles
ClCC(=O)CCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The synthesis of 3
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 25° C. for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The resulting syrup was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)C=1OC=C(N1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 1.56 g
YIELD: CALCULATEDPERCENTYIELD 19.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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